6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction proceeds through a condensation mechanism to form the imidazo[4,5-b]pyridine core. The reaction conditions often include the use of phase transfer catalysis (PTC) under solid-liquid conditions, which allows for the isolation of regioisomeric compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Alkylation Reactions: The nitrogen atoms in the imidazole ring can be alkylated using alkyl halides.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form new derivatives.
Common Reagents and Conditions
Phase Transfer Catalysis (PTC): Used for substitution and alkylation reactions.
Alkyl Halides: Commonly used for alkylation reactions.
Benzaldehyde: Used in the initial synthesis of the compound.
Major Products Formed
The major products formed from these reactions include various regioisomers and derivatives of this compound, which can be characterized using spectral data such as NMR and X-ray diffraction .
Scientific Research Applications
6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antimicrobial and anticancer agents.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 6-bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Uniqueness
6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
6-bromo-2,5-dimethyl-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-6(9)3-7-8(10-4)12-5(2)11-7/h3H,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEWLDQFLSXJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)N=C(N2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.